
Faropenem Related Compound 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faropenem Related Compound 1 is a derivative of faropenem, which is an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad-spectrum antimicrobial activity and resistance to beta-lactamase degradation. It is primarily used in the treatment of various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .
作用機序
Target of Action
Faropenem, a member of the penem group of beta-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of bacterial cell walls, making them a key target for many antibiotics .
Mode of Action
Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It achieves this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
Faropenem’s action on PBPs affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linkage of peptidoglycan chains, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death . The exact downstream effects of this disruption are dependent on the specific bacterial species and strain.
Pharmacokinetics
Faropenem medoxomil, the prodrug form of Faropenem, offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins, and its half-life is approximately 0.8 hours . After oral administration, Faropenem medoxomil is readily absorbed and rapidly hydrolyzed to the active drug Faropenem .
Result of Action
The result of Faropenem’s action is the effective killing of susceptible bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .
Action Environment
The efficacy of Faropenem can be influenced by various environmental factors, including the presence of antibiotic resistance mechanisms in bacteria . For instance, some studies have reported urinary tract infection (UTI) persistence or recurrence after Faropenem treatment, potentially indicating the development of resistance
生化学分析
Biochemical Properties
Faropenem Related Compound 1, like Faropenem, is expected to interact with various enzymes, proteins, and other biomoleculesFaropenem is known to inhibit the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme
Cellular Effects
Faropenem has shown efficacy in treating community-acquired infections including uncomplicated skin and skin structure infections
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria
Temporal Effects in Laboratory Settings
One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported UTI persistence or recurrence after faropenem treatment
Dosage Effects in Animal Models
One study indicated that bacteriostasis was associated with %f T > MICs ranging from 8.6 to 17%, whereas 2-log10 kill was seen at values ranging from 12 to 28%
Metabolic Pathways
Faropenem is known to be an orally active beta-lactam antibiotic belonging to the penem group
Transport and Distribution
Faropenem is transported via Npt1 with a Michaelis-Menten constant of 0.77 ± 0.34 mM in a sodium-independent but chloride ion-sensitive manner
Subcellular Localization
Faropenem is known to be an orally active beta-lactam antibiotic
準備方法
Synthetic Routes and Reaction Conditions: The preparation of faropenem involves several key steps. One method includes treating a compound of Formula II with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent to isolate a hydrate of an alkali metal salt of faropenem .
Another method involves condensing (3R,4R)-3-[®-1-tert-butyl-dimethylsiloxyethyl]-4-[®-acetoxy]azacyclobutyl-2-one and R-(+)-thiotetrahydrofuryl-2-formic acid using zinc halide as a catalyst. This is followed by acylation with tert-butoxyoxalyl chloride and cyclization under the action of triethyl-phosphite. The final step involves removing hydroxy and carboxyl protecting groups using trifluoroacetic acid .
Industrial Production Methods: Industrial production of faropenem typically involves the use of natural L-threonine as a raw material. The process includes several steps of protection, condensation, and deprotection to yield the final product .
化学反応の分析
Types of Reactions: Faropenem undergoes various chemical reactions, including:
Oxidation: Faropenem can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in faropenem.
Substitution: Faropenem can undergo substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of faropenem with modified antimicrobial properties .
科学的研究の応用
Treatment of Infections
Faropenem Related Compound 1 has been explored for its efficacy against a variety of infections:
- Urinary Tract Infections (UTIs) : Studies indicate that faropenem is effective against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli and Klebsiella spp., which are common causative organisms in complicated UTIs .
- Respiratory Infections : Faropenem has shown promise in treating community-acquired pneumonia and other respiratory infections due to its broad-spectrum activity against both gram-positive and gram-negative bacteria .
- Pediatric Infections : Recent studies have highlighted the potential of faropenem in treating pediatric infections, particularly those caused by multidrug-resistant organisms .
Combination Therapy
This compound has been evaluated in combination with other antibiotics to enhance efficacy against resistant strains:
- Combination with Linezolid and Moxifloxacin : A regimen combining faropenem with linezolid and moxifloxacin has been tested in the hollow fiber system model for treating pediatric tuberculosis. This combination demonstrated effective microbial kill rates comparable to standard regimens .
- Synergistic Effects : The compound's ability to work synergistically with other antibiotics can help overcome resistance mechanisms, particularly in cases where traditional treatments fail.
Resistance Mechanism Studies
Research into the interactions between this compound and beta-lactamases has revealed that it can form stable complexes with these enzymes, affecting their catalytic efficiency. Crystallographic analyses indicate that binding induces conformational changes within the active sites of enzymes like KPC-2 and VIM-2, which may hinder their ability to degrade beta-lactam antibiotics.
Quality Control in Synthesis
In pharmaceutical manufacturing, this compound is utilized as a reference compound during the synthesis of faropenem to ensure purity levels are maintained. This application is crucial for maintaining the quality standards required for effective antibiotic formulations.
Clinical Trials
A systematic review highlighted various clinical trials assessing faropenem's effectiveness across different infection types:
- In one retrospective chart review conducted in Japan, faropenem was administered to adult patients with complicated UTIs, demonstrating significant clinical improvement .
- Another study involving pediatric patients indicated that faropenem could be a viable alternative for treating infections caused by resistant strains, showcasing its broad-spectrum activity and safety profile .
類似化合物との比較
Faropenem is unique among beta-lactam antibiotics due to its sulfur atom at position 1, which differentiates it from other penicillins and cephalosporins. Similar compounds include:
Imipenem: A carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Another carbapenem with similar antimicrobial properties.
Ertapenem: Known for its long half-life and once-daily dosing.
Faropenem’s oral bioavailability and resistance to beta-lactamase degradation make it a valuable addition to the penem group of antibiotics .
生物活性
Faropenem Related Compound 1 is a derivative of faropenem, a novel β-lactam antibiotic belonging to the penem class. This compound exhibits significant biological activity primarily through its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. This article delves into the biological activity of this compound, highlighting its antimicrobial efficacy, mechanisms of resistance, and potential applications in clinical settings.
This compound functions similarly to other β-lactam antibiotics by targeting penicillin-binding proteins (PBPs) that are crucial for bacterial cell wall synthesis. The compound mimics the D-alanine-D-alanine structure found in peptidoglycan precursors, allowing it to bind covalently to PBPs. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, ultimately leading to bacterial lysis and death .
Key Features:
- Inhibition of PBPs : Targets high-molecular-weight PBPs, particularly PBP-2 and PBP-1A.
- Bactericidal Activity : Induces rapid cytolysis in susceptible bacteria.
- Stability Against β-lactamases : Demonstrates intrinsic stability against various β-lactamases, including extended-spectrum β-lactamases (ESBLs) .
Antimicrobial Efficacy
The antimicrobial spectrum of this compound includes a variety of pathogens, particularly those responsible for community-acquired infections. It has shown excellent in vitro activity against common respiratory pathogens and certain gram-positive and anaerobic bacteria.
Comparative Activity Data
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Streptococcus pneumoniae | 0.008 - 1 | |
Haemophilus influenzae | 0.5 - 1 | |
Moraxella catarrhalis | 0.12 - 0.5 | |
Staphylococcus aureus | 0.06 - 2 | |
Mycobacterium tuberculosis | 5 - 10 |
Case Studies and Clinical Applications
Recent studies have explored the use of this compound in various clinical scenarios:
- Pediatric Infections : A study indicated that faropenem was effective against common pediatric pathogens with a favorable safety profile, showing low incidence rates of gastrointestinal side effects .
- Tuberculosis Treatment : Research demonstrated that Faropenem exhibited in vitro activity against Mycobacterium tuberculosis, suggesting potential use as part of combination therapy with rifampicin . A clinical trial showed non-inferiority compared to standard treatment regimens, indicating its viability as an alternative anti-TB agent .
- Community-Acquired Infections : In a cohort study involving patients with skin infections, Faropenem demonstrated significant efficacy, supporting its use as an oral therapy for uncomplicated skin and skin structure infections .
Resistance Mechanisms
While this compound shows promising efficacy, like all antibiotics, it faces challenges related to resistance. The compound's design aims to minimize the development of resistance through its structural stability against β-lactamases and its unique binding properties to PBPs.
Notable Points on Resistance:
特性
CAS番号 |
106560-32-1 |
---|---|
分子式 |
C16H29NO4SSi |
分子量 |
359.56 |
外観 |
White to light brown powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。